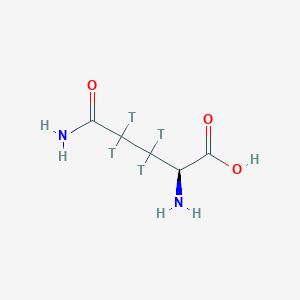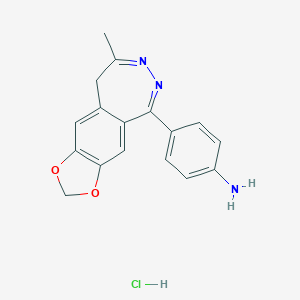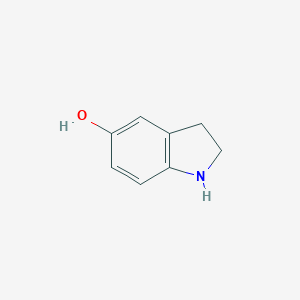
2,3-dihydro-1H-indol-5-ol
Übersicht
Beschreibung
2,3-dihydro-1H-indol-5-ol, also known as 5-Hydroxyindan, is a hydroxylated indole used as a building block in the preparation of various pharmaceutical compounds . It has a molecular weight of 134.1751 .
Synthesis Analysis
2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties . They are usually obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation .Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1H-indol-5-ol is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2,3-Dihydroindoles undergo sequential coupling reactions initiated by C–H activation and aza-Michael addition . This results in the formation of one C–C bond and one C–N bond .Physical And Chemical Properties Analysis
2,3-dihydro-1H-indol-5-ol has a molecular weight of 134.1751 . It is a crystalline colorless compound with specific odors .Wissenschaftliche Forschungsanwendungen
Multicomponent Reactions
Indoles, including Indolin-5-ol, are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
Neuroprotective Agents
A series of indoline derivatives, including Indolin-5-ol, have been designed, synthesized, and biologically evaluated as multifunctional neuroprotective agents for battling ischemic stroke . In antioxidant assay, all compounds showed significant protective effects against H2O2-induced death of RAW 264.7 cells .
Antiproliferative Agents
Pyrimidine-derived indole ribonucleosides, which include Indolin-5-ol, were synthesized and tested for in vitro antiproliferative activity . They showed promising results against HL-60 cervical carcinoma HeLaS3, T-lymphoblastic leukemia human cell line CCRF–CEM and promyelocytic leukemia .
Catalytic Synthesis
Indolin-5-ol can be used in catalytic synthesis methods . These methods are crucial in the development and application of indolines in pharmaceuticals .
Treatment of Ischemic Stroke
Indoline derivatives, including Indolin-5-ol, have been found to be effective in the treatment of ischemic stroke . Some compounds significantly elevated the cell survival rate in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage .
Anti-inflammatory Agents
Some indoline derivatives, including Indolin-5-ol, have been found to lower the LPS-induced secretion of inflammatory cytokines, including TNF-α, IL-6 and NO, by BV-2 cells . This suggests their potential as anti-inflammatory agents.
Wirkmechanismus
Target of Action
Indolin-5-ol, also known as 2,3-dihydro-1H-indol-5-ol or 2,3-Dihydroindol-5-ol, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors . Specifically, indolin-5-ol has been found to target Topoisomerase IV subunit B (parE) . This enzyme plays a crucial role in DNA replication, making it a significant target for many drugs .
Mode of Action
Indolin-5-ol interacts with its target, Topoisomerase IV, inhibiting its function . This inhibition disrupts the process of DNA replication, leading to the death of the cell . Furthermore, indolin-5-ol exhibits a dual mode of action. In addition to the direct inhibition of Topoisomerase IV, it also undergoes reductive bioactivation, leading to the formation of damaging reactive species .
Biochemical Pathways
The primary biochemical pathway affected by indolin-5-ol is the DNA replication pathway due to its interaction with Topoisomerase IV . By inhibiting this enzyme, indolin-5-ol disrupts the normal replication of DNA, leading to cell death . This makes indolin-5-ol potentially useful in the treatment of conditions characterized by rapid cell division, such as cancer .
Pharmacokinetics
Indoline compounds, in general, have been found to have good drug-like characteristics suitable for oral absorption . They are also substrates for some of the major CYP 450 isoforms, suggesting they may have strong plasma protein binding and efficient distribution .
Result of Action
The primary result of indolin-5-ol’s action is the death of the cell due to disrupted DNA replication . This can lead to a decrease in the number of rapidly dividing cells, such as cancer cells . Additionally, indolin-5-ol has been found to show significant protective effects against H2O2-induced death of RAW 264.7 cells .
Action Environment
The action of indolin-5-ol can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored in a dark place, under -20°C . Furthermore, the presence of oxygen can influence the compound’s mode of action, as it facilitates the in vivo reduction of indolin-5-ol, leading to the formation of damaging reactive species .
Safety and Hazards
Zukünftige Richtungen
Indole derivatives, including 2,3-dihydro-1H-indol-5-ol, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-1-2-8-6(5-7)3-4-9-8/h1-2,5,9-10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCXQPXCYDDJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434426 | |
| Record name | 2,3-dihydro-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indol-5-ol | |
CAS RN |
172078-33-0 | |
| Record name | 2,3-dihydro-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;(1R)-1-phenylethanamine](/img/structure/B65637.png)
![4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one](/img/structure/B65638.png)

![(2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B65642.png)

![N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide](/img/structure/B65654.png)
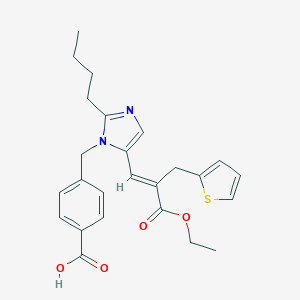

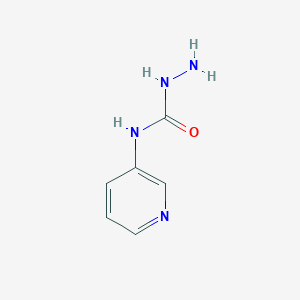
![2-[(4-Methylphenyl)thio]nicotinamide](/img/structure/B65663.png)
